molecular formula C8H11N3O3 B1296091 5-Acetyl-6-amino-1,3-dimethyluracil CAS No. 32970-32-4

5-Acetyl-6-amino-1,3-dimethyluracil

Cat. No. B1296091
CAS RN: 32970-32-4
M. Wt: 197.19 g/mol
InChI Key: UIIVTPCAYOUSLU-UHFFFAOYSA-N
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Description

“5-Acetyl-6-amino-1,3-dimethyluracil” is a chemical compound . It contains a total of 25 bonds, including 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 imide (-thio) .


Synthesis Analysis

The synthesis of uracil-based compounds, such as “5-Acetyl-6-amino-1,3-dimethyluracil”, can be achieved by reacting 6-amino-1,3-dimethyluracil with other derivatives. This reaction can be catalyzed by nano-Ag at 70 °C .


Molecular Structure Analysis

The molecular formula of “5-Acetyl-6-amino-1,3-dimethyluracil” is C8H11N3O3 . It has a molecular weight of 197.191 Da . The structure includes a six-membered ring, a ketone, a urea derivative, a primary amine, and an imide .


Chemical Reactions Analysis

The reaction of 5,6-diamino-1,3-dimethyluracil with α, β-dihalopropanones results in β-(5-amno-6-amino-1,3-uracil)chalcones .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 155.15 g/mol .

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIVTPCAYOUSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313080
Record name 5-Acetyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-6-amino-1,3-dimethyluracil

CAS RN

32970-32-4
Record name NSC266175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyl-6-amino-1,3-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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